Cas no 954589-02-7 (3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine)

3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine structure
954589-02-7 structure
Product name:3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine
CAS No:954589-02-7
MF:C23H21N3OS2
Molecular Weight:419.562342405319
CID:6451009

3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine 化学的及び物理的性質

名前と識別子

    • 3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine
    • Pyridazine, 3-[2-(2-methoxyphenyl)-4-methyl-5-thiazolyl]-6-[[(3-methylphenyl)methyl]thio]-
    • インチ: 1S/C23H21N3OS2/c1-15-7-6-8-17(13-15)14-28-21-12-11-19(25-26-21)22-16(2)24-23(29-22)18-9-4-5-10-20(18)27-3/h4-13H,14H2,1-3H3
    • InChIKey: FUHSUELJOFTEJT-UHFFFAOYSA-N
    • SMILES: C1(C2SC(C3=CC=CC=C3OC)=NC=2C)=NN=C(SCC2=CC=CC(C)=C2)C=C1

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 644.4±65.0 °C(Predicted)
  • 酸度系数(pKa): 0.87±0.10(Predicted)

3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2366-0126-1mg
3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-methylphenyl)methyl]sulfanyl}pyridazine
954589-02-7 90%+
1mg
$54.0 2023-05-18
Life Chemicals
F2366-0126-3mg
3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-methylphenyl)methyl]sulfanyl}pyridazine
954589-02-7 90%+
3mg
$63.0 2023-05-18
Life Chemicals
F2366-0126-2μmol
3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-methylphenyl)methyl]sulfanyl}pyridazine
954589-02-7 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F2366-0126-2mg
3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-methylphenyl)methyl]sulfanyl}pyridazine
954589-02-7 90%+
2mg
$59.0 2023-05-18

3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine 関連文献

3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazineに関する追加情報

Introduction to Compound with CAS No. 954589-02-7 and Product Name: 3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine

The compound with the CAS number 954589-02-7 and the product name 3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a thiazole core linked to a pyridazine ring, makes it a promising candidate for further investigation in drug discovery and development.

Recent studies in medicinal chemistry have highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. Thiazole scaffolds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methoxyphenyl group in the molecular structure of this compound suggests potential interactions with biological targets that could modulate cellular processes relevant to various diseases. Additionally, the methylsulfanyl substituent on the pyridazine ring may contribute to enhanced binding affinity and selectivity, which are critical factors in drug design.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework. These methods not only facilitate the formation of carbon-carbon bonds but also allow for the introduction of various functional groups at specific positions within the molecule. The resulting structure has been characterized using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its identity and purity.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits notable effects on several key cellular pathways. The thiazole-pyridazine core has been shown to interact with enzymes and receptors involved in inflammation and oxidative stress, suggesting potential applications in treating chronic inflammatory diseases and neurodegenerative disorders. Furthermore, the methoxyphenyl moiety may influence receptor binding affinity, potentially leading to more targeted therapeutic effects.

One of the most exciting aspects of this compound is its potential as a lead molecule for further drug development. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify various parts of the molecule to optimize its biological profile. For instance, exploring different substitution patterns on the thiazole ring or altering the length and nature of the linker connecting it to the pyridazine moiety could reveal new pharmacophores with enhanced activity or selectivity.

The integration of computational chemistry tools has also played a crucial role in understanding the molecular interactions of this compound. Molecular docking simulations have been used to predict how it might bind to biological targets such as kinases or transcription factors. These simulations provide valuable insights into binding affinities and orientation preferences, guiding experimental efforts toward more effective drug candidates.

Given the growing interest in multitarget drugs—compounds that can modulate multiple biological pathways simultaneously—this molecule represents an attractive option for developing therapies with broader therapeutic windows. The presence of multiple functional groups allows for fine-tuning of its pharmacological properties, making it a versatile platform for designing drugs that can address complex diseases.

Future research directions may include exploring synthetic routes that improve scalability and cost-efficiency while maintaining high chemical purity. Additionally, investigating the compound's pharmacokinetic properties will be essential to assess its potential as a drug candidate. Parameters such as solubility, bioavailability, metabolic stability, and excretion pathways need to be thoroughly evaluated before moving into preclinical studies.

The development of novel pharmaceuticals is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and computational scientists. This compound exemplifies how advances in synthetic chemistry can lead to new molecular entities with significant therapeutic potential. As research progresses, it is likely that more derivatives will be synthesized and tested, further expanding our understanding of their biological activities and applications.

In conclusion,3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine (CAS No. 954589-02-7) stands as a testament to the ingenuity and precision inherent in modern pharmaceutical chemistry. Its complex structure offers numerous opportunities for exploration in drug discovery, thiazole derivatives, and pyridazine-based compounds, paving the way for innovative treatments against various human diseases.

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